

Spectroscopic Characterization of (2-Ethynylphenyl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (2-Ethynylphenyl)methanamine

CAS No.: 38379-21-4

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Introduction

(2-Ethynylphenyl)methanamine is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary amine and a terminal alkyne on an aromatic scaffold, provides versatile handles for diverse chemical transformations. The ortho-substitution pattern imparts specific conformational and electronic properties that can be exploited in the design of novel pharmaceuticals and functional materials.

Accurate and unambiguous structural elucidation is paramount in the development of any new chemical entity. This technical guide provides a comprehensive overview of the expected spectroscopic data for **(2-Ethynylphenyl)methanamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in the public domain, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust, predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(2-Ethynylphenyl)methanamine**, both ^1H and ^{13}C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **(2-Ethynylphenyl)methanamine** is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the substituents; the ethynyl group is electron-withdrawing, while the methanamine group is electron-donating.[1][2]

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **(2-Ethynylphenyl)methanamine** (in CDCl_3)

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H-a (Ar-H)	7.20 - 7.40	Multiplet	4H	See discussion below
H-b (-CH ₂ -)	~3.90	Singlet	2H	N/A
H-c (-NH ₂)	~1.60 (broad)	Singlet	2H	N/A
H-d ($\equiv\text{C-H}$)	~3.10	Singlet	1H	N/A

Aromatic Region (H-a): The four protons on the ortho-disubstituted benzene ring will appear as a complex multiplet in the range of 7.20-7.40 ppm.[1] The electron-donating aminomethyl group and the electron-withdrawing ethynyl group will influence the precise chemical shifts of the individual aromatic protons. The typical coupling constants in ortho-disubstituted benzenes are: ^3J (ortho) = 7-9 Hz, ^4J (meta) = 1-3 Hz, and ^5J (para) = 0-1 Hz.[3][4][5] This will result in a complex splitting pattern that may require 2D NMR techniques for full assignment.

Benzylic Protons (H-b): The two protons of the methylene group are expected to appear as a singlet around 3.90 ppm. Their proximity to the electron-withdrawing aromatic ring and the

nitrogen atom causes a downfield shift.

Amine Protons (H-c): The two amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary depending on concentration and solvent but is expected around 1.60 ppm.

Acetylenic Proton (H-d): The terminal alkyne proton is expected to give a sharp singlet at approximately 3.10 ppm.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(2-Ethynylphenyl)methanamine** (in CDCl_3)

Carbon Label	Predicted Chemical Shift (δ , ppm)
C-1, C-2 (Ar-C)	135 - 145
C-3, C-4, C-5, C-6 (Ar-CH)	122 - 132
C-7 (-CH ₂ -)	~45
C-8 (-C \equiv)	~83
C-9 (\equiv CH)	~77

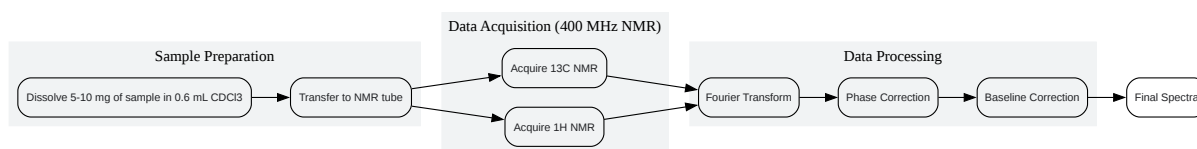
Aromatic Carbons (C-1 to C-6): The six aromatic carbons will resonate in the region of 122-145 ppm. The two quaternary carbons (C-1 and C-2) will be at the downfield end of this range.[6][7][8] The chemical shifts of the protonated aromatic carbons will be influenced by the nature of the adjacent substituents.

Benzylic Carbon (C-7): The benzylic methylene carbon is expected to appear around 45 ppm.

Alkynyl Carbons (C-8, C-9): The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts. The internal carbon (C-8) is predicted to be around 83 ppm, while the terminal carbon (C-9) is expected around 77 ppm.[9]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-Ethynylphenyl)methanamine** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Use a standard pulse sequence.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to the ^1H NMR spectrum.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.



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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **(2-Ethynylphenyl)methanamine** will be characterized by the vibrational frequencies of its alkyne, amine, and aromatic moieties.

Table 3: Predicted IR Absorption Frequencies for **(2-Ethynylphenyl)methanamine**

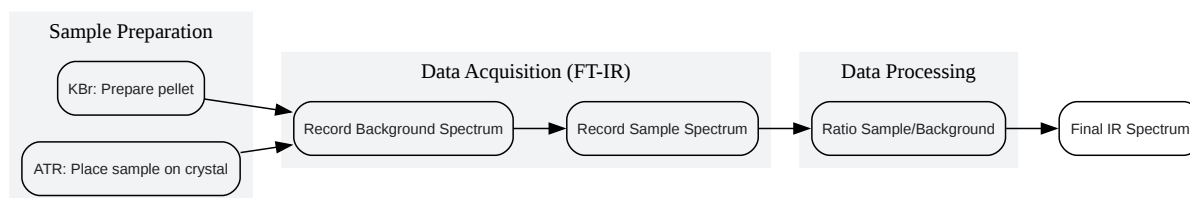
Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Terminal Alkyne ($\equiv\text{C-H}$)	Stretching	~3300	Sharp, Medium
Alkyne ($\text{C}\equiv\text{C}$)	Stretching	2100 - 2140	Weak, Sharp
Primary Amine (N-H)	Asymmetric Stretching	~3380	Medium
Primary Amine (N-H)	Symmetric Stretching	~3300	Medium
Primary Amine (N-H)	Bending (Scissoring)	1590 - 1650	Medium
Aromatic C-H	Stretching	3000 - 3100	Medium
Aromatic C=C	Stretching	1450 - 1600	Medium
C-N	Stretching	1250 - 1335	Medium

Key Diagnostic Peaks:

- $\equiv\text{C-H}$ Stretch: A sharp, medium intensity peak around 3300 cm⁻¹ is a clear indicator of a terminal alkyne.
- $\text{C}\equiv\text{C}$ Stretch: A weak but sharp absorption in the 2100-2140 cm⁻¹ region confirms the presence of the alkyne triple bond.
- N-H Stretches: Two medium intensity bands around 3380 cm⁻¹ and 3300 cm⁻¹ are characteristic of a primary amine.[\[7\]](#)[\[10\]](#)
- N-H Bend: A medium intensity band in the 1590-1650 cm⁻¹ region is due to the N-H scissoring vibration of the primary amine.[\[6\]](#)

Experimental Protocol for FT-IR Spectroscopy

- Sample Preparation (ATR):
 - Place a small amount of the liquid or solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the instrument and acquire the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.



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Caption: Workflow for FT-IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For **(2-Ethynylphenyl)methanamine**, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Mass Spectrum

- Molecular Formula: C₉H₉N
- Molecular Weight: 131.17 g/mol
- Molecular Ion (M+H)⁺: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z = 132.

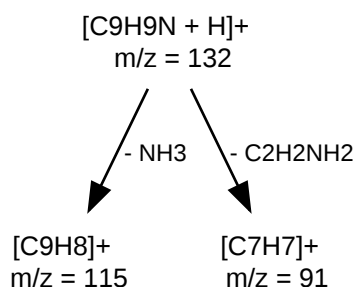
Predicted Fragmentation Pattern

The fragmentation of benzylamines is well-documented.^{[3][5][11]} The primary fragmentation pathway involves the loss of ammonia (NH₃) from the protonated molecular ion. Another common fragmentation is the cleavage of the C-C bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable benzyl or tropylium cation.

Table 4: Predicted Major Fragment Ions for **(2-Ethynylphenyl)methanamine** in ESI-MS

m/z	Proposed Fragment
132	[M+H] ⁺
115	[M+H - NH ₃] ⁺
91	[C ₇ H ₇] ⁺

A representative mass spectrum of benzylamine shows a prominent molecular ion peak and a base peak corresponding to the loss of the amino group.^{[12][13]} A similar pattern is expected for **(2-Ethynylphenyl)methanamine**, with the major fragments being the protonated molecule and the ion resulting from the loss of ammonia.



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Caption: Predicted major fragmentation pathways for **(2-Ethynylphenyl)methanamine**.

Experimental Protocol for ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition (Direct Infusion):
 - Introduce the sample solution directly into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of **(2-Ethynylphenyl)methanamine**. The presented data, based on established spectroscopic principles and data from analogous compounds, offers a solid foundation for the structural verification of this important synthetic building block. The experimental protocols outlined herein provide a starting point for researchers to obtain high-quality spectroscopic data. The combination of these three analytical techniques will allow for the unambiguous confirmation of the structure and purity of **(2-Ethynylphenyl)methanamine**, which is a critical step in its application in research and development.

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